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Compound Name: Erlotinib lactam impurity

Cat. No.: B1669489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a

cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer. During its

synthesis and under certain degradation conditions, various impurities can arise. One such

critical impurity is the Erlotinib lactam impurity, chemically known as 6,7-bis(2-

Methoxyethoxy)-quinazolin-4(3H)-one. The presence and concentration of this impurity are of

significant interest in pharmaceutical development, as impurities can impact the safety, efficacy,

and stability of the final drug product. This technical guide provides an in-depth overview of the

physicochemical properties of the Erlotinib lactam impurity, complete with experimental

protocols for its characterization.

Physicochemical Properties
A thorough understanding of the physicochemical properties of any pharmaceutical impurity is

fundamental for developing robust analytical methods for its detection and quantification, as

well as for understanding its potential behavior in formulation and storage.

Table 1: Physicochemical Properties of Erlotinib Lactam
Impurity
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Property Value Reference(s)

Chemical Name
6,7-bis(2-Methoxyethoxy)-

quinazolin-4(3H)-one
[1][2][3]

CAS Number 179688-29-0 [1][2][3]

Molecular Formula C₁₄H₁₈N₂O₅ [1][2][3][4]

Molecular Weight 294.30 g/mol [1][4]

Appearance White to off-white solid [1][3][5]

Melting Point 182 °C [1][3][5]

Boiling Point 467.8 ± 55.0 °C at 760 mmHg [1][3][5]

Solubility

Slightly soluble in DMSO.

Slightly soluble in Methanol

(with heating).

[1]

pKa Data not available.

Storage 2-8°C Refrigerator or at -20°C. [1]

Experimental Protocols for Characterization
Accurate characterization of the Erlotinib lactam impurity is crucial for quality control in drug

manufacturing. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid
Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method is a standard approach for assessing the purity of

the Erlotinib lactam impurity and for separating it from Erlotinib and other related substances.

[6][7][8]

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
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Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g.,

phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the

aqueous phase is a critical parameter for achieving optimal separation.

Flow Rate: Typically around 1.0 mL/min.

Detection: UV detection at a wavelength where both Erlotinib and the lactam impurity have

significant absorbance (e.g., 248 nm).

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent,

which is often a component of the mobile phase, to a known concentration.

Procedure:

Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is

achieved.

Inject a known volume of the prepared sample solution.

Run the chromatogram for a sufficient time to allow for the elution of all components.

The purity is determined by calculating the area percentage of the lactam impurity peak

relative to the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance
(NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the

Erlotinib lactam impurity.[9][10][11][12]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve 5-10 mg of the purified impurity in approximately 0.5-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Experiments:
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¹H NMR: Provides information about the chemical environment and connectivity of

protons.

¹³C NMR: Reveals the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the

connectivity between protons and carbons, confirming the overall structure of the

molecule.

Procedure:

Acquire the 1D (¹H and ¹³C) and 2D NMR spectra.

Process the spectra (Fourier transformation, phase correction, and baseline correction).

Assign the chemical shifts of all protons and carbons by analyzing the correlations

observed in the 2D spectra.

Compare the assigned structure with the expected structure of 6,7-bis(2-Methoxyethoxy)-

quinazolin-4(3H)-one.

Molecular Weight and Fragmentation Analysis by Mass
Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the impurity and to study its

fragmentation pattern, which further aids in structural confirmation.[13][14][15][16]

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system

(LC-MS). High-resolution mass spectrometry (HRMS) is preferred for accurate mass

measurements.

Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of

molecule.

Procedure:

Introduce the sample into the mass spectrometer, either directly via an infusion pump or

as the eluent from an LC column.
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Acquire the full scan mass spectrum to determine the molecular weight of the parent ion.

Perform tandem mass spectrometry (MS/MS) experiments by selecting the parent ion and

subjecting it to collision-induced dissociation (CID) to generate fragment ions.

The accurate mass of the parent ion can be used to confirm the elemental composition,

and the fragmentation pattern provides valuable structural information.

Melting Point Determination
The melting point is a key physical property that provides an indication of the purity of a

crystalline solid.[17][18][19][20]

Instrumentation: A calibrated melting point apparatus.

Sample Preparation: The sample should be finely powdered and thoroughly dried. A small

amount is packed into a capillary tube to a height of 2-3 mm.[21]

Procedure:

Place the capillary tube containing the sample into the heating block of the melting point

apparatus.

Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

Record the temperature at which the substance first begins to melt and the temperature at

which it is completely liquid. This range is the melting point. For a pure substance, this

range is typically narrow.

Solubility Determination
Understanding the solubility of an impurity is important for developing and validating analytical

methods, as well as for assessing its potential to precipitate in a drug product.[22][23][24][25]

Method: The shake-flask method is a common technique for determining thermodynamic

solubility.

Procedure:
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Add an excess amount of the Erlotinib lactam impurity to a series of vials containing

different solvents of interest (e.g., water, buffers at various pH values, organic solvents).

Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to

ensure equilibrium is reached.

After equilibration, filter the solutions to remove any undissolved solid.

Analyze the concentration of the dissolved impurity in the filtrate using a suitable analytical

technique, such as HPLC-UV.

The measured concentration represents the solubility of the impurity in that specific

solvent at that temperature.

pKa Determination
The pKa value provides insight into the ionization behavior of a molecule at different pH values,

which is crucial for predicting its solubility and chromatographic behavior.[26][27][28][29][30]

Method: Potentiometric titration is a widely used method for pKa determination.

Instrumentation: A calibrated pH meter with a suitable electrode and a precise automated

titrator.

Procedure:

Dissolve an accurately weighed amount of the Erlotinib lactam impurity in a suitable

solvent (often a co-solvent system like water-methanol for poorly soluble compounds).

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong

base (e.g., NaOH).

Record the pH of the solution after each addition of the titrant.

Plot the pH versus the volume of titrant added. The pKa value can be determined from the

midpoint of the buffer region of the titration curve.

Workflow and Logical Relationships
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The characterization of a pharmaceutical impurity like the Erlotinib lactam is a systematic

process that involves a series of interconnected analytical techniques. The following diagram

illustrates a typical workflow.
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Caption: Workflow for the characterization and application of Erlotinib lactam impurity data.
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Conclusion
A comprehensive understanding of the physicochemical properties of the Erlotinib lactam
impurity is paramount for ensuring the quality, safety, and efficacy of Erlotinib drug products.

The data and experimental protocols presented in this guide provide a robust framework for

researchers, scientists, and drug development professionals to accurately characterize this

impurity. By implementing these methodologies, pharmaceutical manufacturers can develop

effective control strategies to monitor and limit the presence of this and other impurities,

ultimately contributing to the delivery of high-quality medicines to patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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